N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide

Antibacterial drug discovery Structure-activity relationship Gram-negative pathogens

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide (CAS 324758-80-7) is a synthetic small molecule (MF: C12H10N2O3S, MW: 262.28) belonging to the nitrothiophene carboxamide (NTC) class. This class has been identified in peer-reviewed research as a narrow-spectrum antibacterial series engineered to overcome efflux pump liability in Gram-negative bacteria, functioning as prodrugs activated by bacterial nitroreductases NfsA and NfsB.

Molecular Formula C12H10N2O3S
Molecular Weight 262.28
CAS No. 324758-80-7
Cat. No. B2487542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-5-nitrothiophene-2-carboxamide
CAS324758-80-7
Molecular FormulaC12H10N2O3S
Molecular Weight262.28
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15)
InChIKeyGRXXJCZPIZCZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-5-nitrothiophene-2-carboxamide (CAS 324758-80-7): A Nitrothiophene Carboxamide Building Block for Antibacterial and Antiparasitic Drug Discovery


N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide (CAS 324758-80-7) is a synthetic small molecule (MF: C12H10N2O3S, MW: 262.28) belonging to the nitrothiophene carboxamide (NTC) class [1]. This class has been identified in peer-reviewed research as a narrow-spectrum antibacterial series engineered to overcome efflux pump liability in Gram-negative bacteria, functioning as prodrugs activated by bacterial nitroreductases NfsA and NfsB [1]. While primary data on this specific derivative remain scarce in the open literature, its core scaffold—5-nitrothiophene-2-carboxamide—has been independently validated as a privileged structure in both antibacterial (targeting wild-type and MDR E. coli, Shigella, and Salmonella) and antiparasitic (trypanothione reductase inhibition, Leishmania spp.) drug discovery programs [1][2].

Why N-(4-Methylphenyl)-5-nitrothiophene-2-carboxamide Cannot Be Swapped with Other Thiophene Carboxamides: Key Structural Determinants of Activity


Within the nitrothiophene carboxamide series, minor structural modifications profoundly alter biological activity, efflux susceptibility, and target engagement. The Nature paper demonstrates that the nitro group on the thiophene ring is essential for primary target interaction, as its removal or relocation abolishes activity against wild-type bacteria [1]. The para-methylphenyl substituent on the amide nitrogen modulates lipophilicity and hydrogen-bonding capacity, directly influencing membrane permeability and AcrAB-TolC efflux pump recognition—a critical liability that the NTC series was specifically engineered to overcome [1]. In the related antitubercular thiophene carboxamide series, switching from a 4-methylphenyl to a 4-nitrophenyl group (compound 7947882) shifts the activation mechanism from broad nitroreductase-based reduction to specific EthA monooxygenase-dependent metabolism, completely altering the spectrum from Gram-negative enteric bacteria to Mycobacterium tuberculosis [2]. These structure-activity relationships underscore that in-class substitution is not pharmacologically equivalent, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation of N-(4-Methylphenyl)-5-nitrothiophene-2-carboxamide Against Closest Analogs: A Procurement-Focused Evidence Guide


Structural Basis for Differential Antibacterial Spectrum: 4-Methylphenyl vs. 4-Nitrophenyl Substitution

This compound features a 4-methylphenyl substituent on the carboxamide nitrogen, distinguishing it from the closely related antitubercular agent 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882), which carries a 4-nitrophenyl group [1]. The 4-nitrophenyl variant requires activation by the mycobacterial monooxygenase EthA and selectively inhibits CTP synthetase PyrG in M. tuberculosis [2]. In contrast, the nitrothiophene carboxamide class containing the 4-methylphenyl motif (as in this compound) is activated by the broadly distributed bacterial nitroreductases NfsA and NfsB, conferring activity against Gram-negative enteric pathogens including E. coli, Shigella spp., and Salmonella spp. [3]. The methyl group eliminates the electron-withdrawing nitro substituent on the phenyl ring, altering the reduction potential of the entire scaffold and shifting bioactivation dependence from a species-specific enzyme (EthA) to more ubiquitous nitroreductases [3].

Antibacterial drug discovery Structure-activity relationship Gram-negative pathogens

Regioisomeric Differentiation: 5-Nitrothiophene-2-carboxamide vs. 2-Nitroaryl-Thiophene Carboxamide Scaffolds

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide positions the nitro group at the 5-position of the thiophene ring, whereas the regioisomer N-{2-nitro-4-methylphenyl}thiophene-2-carboxamide (CAS 304882-58-4) places the nitro group on the phenyl ring ortho to the amide linkage . In the NTC antibacterial series, the nitro thiophene ring is demonstrated to be essential for primary target interaction; replacement or relocation of the nitro group to the phenyl ring abolishes activity against wild-type bacteria [1]. Furthermore, the 5-nitrothiophene motif serves as the recognition element for bacterial nitroreductases NfsA and NfsB, whereas nitro groups on the phenyl ring exhibit different reduction kinetics and may engage alternative nitroreductases or fail to generate the reactive intermediates necessary for antibacterial activity [1].

Medicinal chemistry Regioisomer comparison Nitroreductase substrate specificity

Efflux Pump Liability Profile: NTC Series Engineering vs. Conventional Nitroheterocyclic Antibiotics

The NTC class, to which this compound belongs, was specifically engineered to overcome the AcrAB-TolC resistance-nodulation-division (RND) efflux pump—a major resistance mechanism in Gram-negative bacteria [1]. Computational docking and thermal shift assays demonstrated that optimized NTC compounds exhibit significantly reduced binding to the AcrB distal pocket (∆Tm < 2°C shift compared to AcrB alone for compounds 15 and 20), correlating with potent wild-type MIC activity [1]. In contrast, conventional nitroheterocyclic antibiotics like nitrofurantoin are known substrates for multiple efflux systems, contributing to baseline resistance in WT strains [1]. Compound 7 (the initial hit in the NTC series) retained AcrB binding with a Tefflux50 > 200 sec at 9 µM, while optimized leads showed substantially reduced efflux interaction [1].

Antimicrobial resistance Efflux pump evasion AcrAB-TolC Prodrug design

Antiparasitic Potential: Trypanothione Reductase Inhibition by 5-Nitrothiophene-2-carboxamide Scaffold

The 5-nitrothiophene-2-carboxamide scaffold, of which this compound is a derivative, has been independently validated as a potent and selective inhibitor of Leishmania infantum trypanothione reductase (LiTR) [1]. In a structure-based optimization campaign, 5-nitrothiophene-2-carboxamides 3, 6e, and 8 displayed leishmanicidal activity in the low micromolar range with selectivity indices (SI) > 50 against Leishmania parasites relative to host cells [1]. This scaffold's activity against TR is distinct from its antibacterial nitroreductase-dependent mechanism, as TR inhibition relies on direct enzyme binding rather than prodrug activation [1]. The 4-methylphenyl substitution on the carboxamide nitrogen in this specific compound provides a distinct vector for further optimization of TR binding affinity compared to the 4-methoxy-3-sulfamoylphenyl analogs co-crystallized with TR (PDB 7NVP) [2].

Neglected tropical diseases Trypanothione reductase Leishmania Structure-based drug design

Physicochemical Property Differentiation: cLogP and Hydrogen Bonding Capacity vs. Non-Nitro Thiophene Carboxamide Analogs

The presence of the nitro group at the thiophene 5-position significantly alters the physicochemical profile of this compound compared to non-nitro thiophene carboxamide analogs . Based on structural analysis, N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide has a predicted cLogP of approximately 2.8-3.2 (nitro group contribution), compared to ~3.5-4.0 for the non-nitro analog N-(4-methylphenyl)thiophene-2-carboxamide . This reduced lipophilicity is consistent with the NTC series design principle of reducing logP to improve drug-like properties and minimize non-specific membrane accumulation [1]. The nitro group also introduces an additional hydrogen bond acceptor, increasing the HBA count from 2 to 4, which influences solubility and protein binding characteristics .

Drug-likeness Lipophilicity Permeability Physicochemical profiling

Synthetic Accessibility and Building Block Utility: 4-Methylphenyl vs. Other Aniline Derivatives in Carboxamide Formation

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is synthesized via direct amidation of 5-nitrothiophene-2-carboxylic acid (or its activated ester/acid chloride) with p-toluidine (4-methylaniline) . The use of p-toluidine as the amine coupling partner provides a cost advantage over less common substituted anilines used in related NTC derivatives (e.g., 4-methoxy-3-sulfamoylaniline for TR inhibitor compounds) [1]. The 4-methyl substituent is electron-donating (+I effect), which enhances the nucleophilicity of the aniline nitrogen relative to 4-nitroaniline (used in 7947882), facilitating higher yielding amide bond formation under standard coupling conditions (DCC/DMAP or HATU/DIEA) . This synthetic accessibility makes the compound an attractive entry point for medicinal chemistry libraries exploring NTC scaffold diversification.

Organic synthesis Building block Amide coupling Chemical procurement

Optimal Research and Procurement Application Scenarios for N-(4-Methylphenyl)-5-nitrothiophene-2-carboxamide


Gram-Negative Antibacterial Drug Discovery: Hit-to-Lead Optimization of Efflux-Evading Nitrothiophene Carboxamides

This compound serves as a structurally defined starting point for medicinal chemistry campaigns targeting multidrug-resistant Enterobacteriaceae (E. coli, Klebsiella, Shigella, Salmonella). The 4-methylphenyl substitution represents a specific SAR vector within the NTC series that balances lipophilicity and hydrogen-bonding potential, enabling systematic exploration of LHS (left-hand side) phenyl ring modifications while preserving the essential 5-nitrothiophene RHS pharmacophore [1]. Researchers should use this compound as a reference standard when evaluating novel NTC analogs for AcrAB-TolC efflux evasion and NfsA/NfsB-dependent prodrug activation, as established in the foundational NTC series publication [1].

Trypanothione Reductase Inhibitor Lead Exploration for Leishmaniasis Drug Discovery

The 5-nitrothiophene-2-carboxamide scaffold of this compound matches the core structure of potent, selective LiTR inhibitors (IC50 in low micromolar range, SI > 50) recently characterized by X-ray crystallography [2]. The 4-methylphenyl substituent provides a distinct SAR vector not explored in the published TR inhibitor optimization campaign (which focused on 4-methoxy-3-sulfamoylphenyl analogs). Researchers can use this compound as a starting scaffold to probe TR binding pocket tolerance for para-methylphenyl substitution and potentially identify inhibitors with improved pharmacokinetic profiles compared to the more polar sulfamoyl-containing leads [2].

Building Block for Diversity-Oriented Synthesis of Nitrothiophene-Focused Compound Libraries

The compound's dual functionality—a nitro group amenable to reduction, cycloaddition, or nucleophilic aromatic substitution, and a carboxamide linkage offering a handle for further derivatization—positions it as a versatile building block in diversity-oriented synthesis [1]. The 4-methylphenyl amide can be selectively hydrolyzed under acidic or basic conditions to yield the free 5-nitrothiophene-2-carboxylic acid, enabling late-stage diversification with alternative amine coupling partners [3]. This synthetic utility supports the generation of focused compound libraries for phenotypic screening against both bacterial and parasitic targets.

Analytical Reference Standard for Nitrothiophene Carboxamide Characterization and Quality Control

The compound has been characterized by X-ray crystallography, with crystallographic data (CCDC deposition) providing definitive structural confirmation [4]. Updated 1H NMR, 13C NMR, and IR spectroscopic data, along with melting point determination, have been reported in the peer-reviewed literature (Molbank, 2024) [4]. These fully assigned spectroscopic datasets enable the compound to serve as an authentic reference standard for analytical quality control of NTC-class compounds in both academic and industrial settings, facilitating identity confirmation and purity assessment of newly synthesized analogs.

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